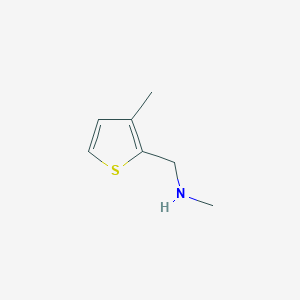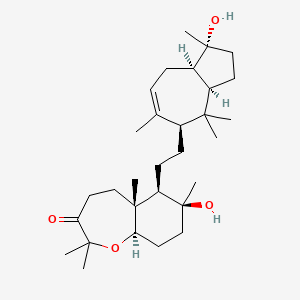
Sipholenone-A
Übersicht
Beschreibung
Sipholenone-A is a marine natural product isolated from the Red Sea sponge Callyspongia siphonella . This compound has also shown potential in reversing multidrug resistance (MDR) in tumor cells overexpressing P-glycoprotein (P-gp).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthetic routes for Sipholenone-A are complex and typically involve multiple steps. The starting materials are often derived from natural sources, such as marine organisms, and undergo various chemical transformations. Key reaction conditions include the use of strong oxidizing agents, protective groups, and specific catalysts to achieve the desired structural modifications.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily studied in research settings. large-scale production would likely involve optimizing the synthetic routes for higher yields and purity, as well as developing cost-effective methods for extraction and purification from natural sources.
Analyse Chemischer Reaktionen
Types of Reactions
Sipholenone-A undergoes several types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of double or triple bonds to single bonds.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: : Typical reagents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
Sipholenone-A is used in chemical research to study its structure-activity relationships and to develop new synthetic methods for triterpenes.
Biology
In biological research, this compound is investigated for its antiproliferative and cytotoxic effects on cancer cells, as well as its ability to reverse multidrug resistance.
Medicine
This compound shows promise as a potential anticancer agent due to its cytotoxic activity against human and mouse breast cancer cells. It is also being studied for its role in overcoming multidrug resistance in cancer therapy.
Industry
While industrial applications of this compound are limited, its potential as a pharmaceutical agent could lead to the development of new drugs and therapies.
Wirkmechanismus
Sipholenone-A exerts its effects primarily through the inhibition of P-glycoprotein (P-gp), a protein that pumps drugs out of cancer cells, leading to multidrug resistance. By inhibiting P-gp, this compound enhances the effectiveness of chemotherapeutic agents, allowing them to remain inside the cancer cells and exert their cytotoxic effects.
Molecular Targets and Pathways
The primary molecular target of this compound is P-glycoprotein (P-gp). The compound interacts with P-gp, preventing it from expelling chemotherapeutic drugs from cancer cells. This interaction enhances the intracellular concentration of chemotherapeutic agents, leading to increased cytotoxicity.
Vergleich Mit ähnlichen Verbindungen
Sipholenone-A is compared to other triterpenes and marine natural products with similar structures and biological activities. Some similar compounds include:
Sipholenols A and L
Sipholenone E
Siphonellinol D
These compounds also exhibit cytotoxic and antiproliferative activities, but this compound is unique in its ability to reverse multidrug resistance in P-gp-overexpressing tumor cells.
Eigenschaften
IUPAC Name |
(5aR,6R,7S,9aR)-6-[2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-7-hydroxy-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydrobenzo[b]oxepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-19-9-10-22-21(13-17-29(22,7)32)26(2,3)20(19)11-12-23-28(6)16-14-24(31)27(4,5)34-25(28)15-18-30(23,8)33/h9,20-23,25,32-33H,10-18H2,1-8H3/t20-,21+,22+,23+,25+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZQMXLIWZQEEU-KOGSSWOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(CCC2(C)O)C(C1CCC3C4(CCC(=O)C(OC4CCC3(C)O)(C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H](CC[C@@]2(C)O)C([C@H]1CC[C@@H]3[C@]4(CCC(=O)C(O[C@@H]4CC[C@]3(C)O)(C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321625 | |
| Record name | NSC378978 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78518-74-8 | |
| Record name | SIPHOLENONE-A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC378978 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-](/img/structure/B1596261.png)
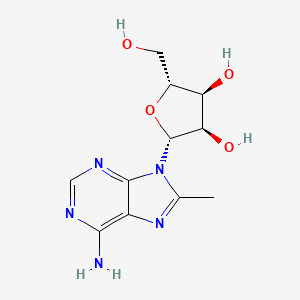



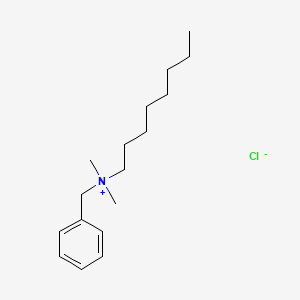
![N,N-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1596274.png)
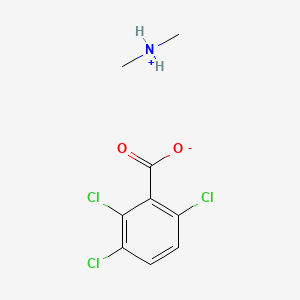
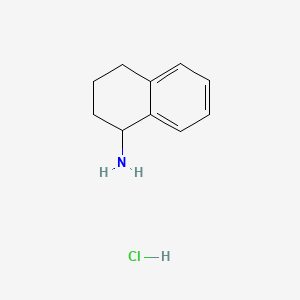
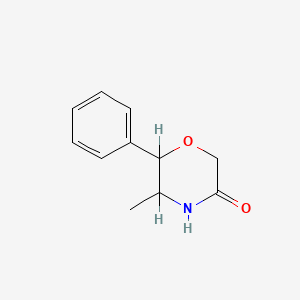
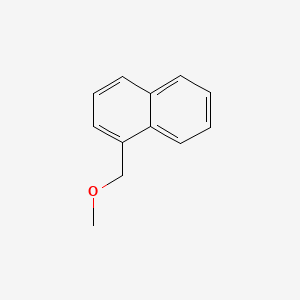
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1596280.png)
